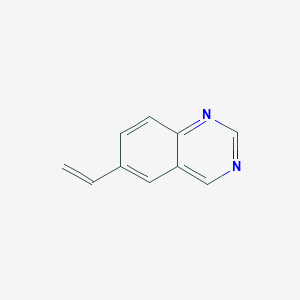

6-Vinylquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

6-ethenylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-2-8-3-4-10-9(5-8)6-11-7-12-10/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAVFRVZXDTVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 6 Vinylquinazoline

Reactions Involving the Terminal Vinyl Moiety

The vinyl group at the 6-position of the quinazoline (B50416) ring is susceptible to a variety of addition and transformation reactions, making it a valuable handle for further functionalization.

Conjugate Addition Reactions with Various Nucleophiles

Conjugate or Michael additions are significant reactions for vinyl-substituted N-heterocycles, allowing for the introduction of various substituents. nih.gov These reactions typically involve strong nucleophiles such as thiols, amines, and enolate ions. nih.gov The reactivity of the vinyl group is influenced by the electronic nature of the quinazoline ring.

Superacid-promoted reactions of vinyl-substituted N-heterocycles, including quinazolines, have been studied. Depending on the position of the vinyl substituent, either conjugate addition or Markovnikov-type addition can occur. nih.gov For instance, with 6-vinylquinazoline, a Markovnikov-type addition is observed in the presence of a superacid, whereas a vinyl group at other positions might favor conjugate addition. nih.gov This regioselectivity is correlated to the calculated charge distributions in the diprotonated N-heterocycle. nih.gov

In the context of 2-chloro-4-vinylquinazoline, various N-, O-, S-, and C-centered nucleophiles have been shown to undergo selective conjugate addition across the vinyl function. researchgate.netmdpi.com This selectivity allows for subsequent nucleophilic displacement of the chloride at the 2-position, leading to disubstituted quinazolines. researchgate.netmdpi.com

Table 1: Examples of Nucleophiles in Conjugate Addition to Vinylquinazolines

| Nucleophile Type | Example Nucleophile |

|---|---|

| N-centered | Amines |

| O-centered | Alcohols, Alkoxides |

| S-centered | Thiols |

| C-centered | Enolates, Grignard Reagents |

Data derived from multiple sources. researchgate.netmdpi.comthieme-connect.com

Polymerization Pathways of this compound

The vinyl group of this compound can participate in polymerization reactions. Similar to other vinyl-substituted aromatic compounds, it can undergo polymerization through various mechanisms. thieme-connect.com For instance, vinylpyridines are known to polymerize. thieme-connect.com The polymerization of this compound can lead to the formation of polyamide 6 (PA6), also known as polycaprolactam. mdpi.comyoutube.comwikipedia.org This is achieved through a process called ring-opening polymerization of caprolactam, a molecule with six carbon atoms. youtube.comwikipedia.org When caprolactam is heated in an inert atmosphere, its ring structure breaks and polymerizes to form nylon 6. youtube.comwikipedia.org

Catalytic Hydrogenation and Reduction of the Vinyl Group

The vinyl group of this compound can be readily reduced to an ethyl group through catalytic hydrogenation. thieme-connect.com This transformation is a common method for the selective reduction of carbon-carbon double bonds. Various catalysts can be employed for this purpose, with the choice of catalyst and reaction conditions influencing the outcome. mdpi.comrsc.org For instance, transition-metal-catalyzed reactions are known to effect the hydrogenation of vinyl groups. thieme-connect.com In some cases, depending on the catalyst and substrate, varying degrees of hydrogenation of the quinazoline ring itself may also be observed. thieme-connect.com

The process of catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst. mdpi.com This method is widely used for the reduction of various functional groups and can be applied to complex molecules. mdpi.comnih.gov

Reactivity of the Quinazoline Nucleus in this compound Derivatives

The quinazoline ring system possesses its own characteristic reactivity, which can be influenced by the presence of the vinyl substituent.

Electrophilic and Nucleophilic Aromatic Substitutions on the Quinazoline Ring

Electrophilic Aromatic Substitution:

The quinazoline ring is a heteroaromatic system containing two nitrogen atoms, which are electron-withdrawing. This makes the ring electron-deficient and generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). uoanbar.edu.iqmsu.edu The nitrogen atoms deactivate the ring towards attack by electrophiles. uoanbar.edu.iq Electrophilic substitution, when it does occur, is expected to proceed at positions where the electron density is relatively higher. uoanbar.edu.iq The presence of the vinyl group, which can be either weakly activating or deactivating depending on the reaction conditions, will further modulate the reactivity and regioselectivity of EAS on the quinazoline ring. masterorganicchemistry.comchembam.com

Nucleophilic Aromatic Substitution:

Conversely, the electron-deficient nature of the quinazoline ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group is present on the ring. wikipedia.orguomustansiriyah.edu.iqlibretexts.orgsioc-journal.cn The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer-like intermediate. libretexts.org The presence of electron-withdrawing groups, like the nitrogens in the quinazoline ring, stabilizes the anionic intermediate, facilitating the substitution. uomustansiriyah.edu.iqlibretexts.org In the case of 2-chloro-4-vinylquinazoline, the chlorine atom at the 2-position is activated towards nucleophilic displacement, which can be carried out after a conjugate addition to the vinyl group. researchgate.netmdpi.com This demonstrates the utility of SNA_r in modifying the quinazoline core of vinylquinazoline derivatives. juniperpublishers.com

Formation of Metal-Ligand Complexes by this compound Derivatives

While specific studies detailing the synthesis and characterization of metal-ligand complexes with this compound as the primary ligand are not extensively documented in the reviewed literature, the coordination chemistry of related quinazoline and vinyl-substituted N-heterocyclic compounds allows for a reasoned projection of its potential behavior. The this compound molecule offers several potential coordination sites for metal ions, primarily through the lone pair electrons on its nitrogen atoms and potentially through the π-system of the vinyl group.

The nitrogen atoms at positions 1 and 3 of the quinazoline ring are the most probable sites for metal coordination, acting as Lewis bases to donate their lone pairs of electrons to a central metal ion. chemrevise.org This is a common coordination mode for N-heterocyclic ligands. savemyexams.comresearchgate.net Depending on the metal ion and reaction conditions, this compound could act as a monodentate ligand, coordinating through either N1 or N3, or as a bridging ligand, linking two metal centers.

The involvement of the vinyl group in metal coordination is also a possibility, although typically less favored than coordination through heteroatoms unless activated by adjacent electron-withdrawing groups. wikipedia.org The vinyl group could coordinate to a metal center through its π-electrons, forming a π-complex. This type of interaction is more common with transition metals that have available d-orbitals to participate in back-bonding.

The formation of stable chelate rings, which often enhances the stability of metal complexes, would likely require the involvement of another functional group. biointerfaceresearch.com Derivatives of this compound, where a chelating arm is introduced at a suitable position, could lead to the formation of highly stable bidentate or polydentate ligand systems. For instance, the introduction of a substituent with a donor atom (e.g., -OH, -NH2, -SH) on the quinazoline ring or on the vinyl group itself could facilitate the formation of 5- or 6-membered chelate rings with a metal ion. biointerfaceresearch.commdpi.com

The expected coordination geometries for complexes of this compound derivatives would depend on the coordination number of the central metal ion and the nature of the ligands. Common geometries include tetrahedral, square planar, and octahedral. savemyexams.comlibretexts.org

Table 1: Potential Coordination Modes of this compound Derivatives in Metal Complexes

| Coordination Mode | Donor Atoms Involved | Description |

| Monodentate | N1 or N3 | The ligand binds to a single metal center through one of the quinazoline nitrogen atoms. |

| Bridging | N1 and N3 | The ligand links two different metal centers, with each nitrogen atom coordinating to a separate metal. |

| π-Complexation | C=C (vinyl group) | The π-electrons of the vinyl group coordinate to the metal center. This is less common and often weaker than N-coordination. |

| Bidentate Chelation | N1 and an adjacent donor atom | Requires a derivative with a donor group (e.g., at position 7) to form a stable chelate ring with the metal. |

Stability and Degradation Pathways of this compound under Varied Reaction Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of nucleophiles or electrophiles. The reactivity of the vinyl group is a key determinant of its degradation and transformation pathways.

Chemical Stability and Reactivity:

The vinyl group attached to the quinazoline ring is susceptible to conjugate addition (Michael addition) reactions, particularly when the quinazoline nitrogen is protonated under acidic conditions. thieme-connect.com This protonation increases the electron-withdrawing nature of the heterocyclic system, thereby activating the vinyl group as a Michael acceptor. thieme-connect.commaynoothuniversity.ie Nucleophiles such as alcohols, thiols, and amines can then attack the β-carbon of the vinyl group. For example, studies on the related 4-vinylquinazoline have shown that it readily reacts with thiophenols without the need for a catalyst. thieme-connect.com Similarly, under acidic conditions, 2-vinyl and 4-vinylpyridines react with amines and alcohols. nih.gov It is therefore expected that this compound would undergo similar transformations in the presence of strong nucleophiles, especially under acidic catalysis.

Under basic conditions, direct attack of a strong nucleophile on the vinyl group can also occur, leading to the corresponding addition product. thieme-connect.com The stability of the quinazoline ring itself is generally high, but harsh acidic or basic conditions could potentially lead to ring-opening reactions, although this would likely require more extreme conditions than those needed to react the vinyl group. nih.gov

Thermal Stability and Degradation:

Table 2: Predicted Stability and Degradation of this compound under Various Conditions

| Condition | Expected Behavior | Potential Products/Pathways |

| Acidic (e.g., HCl) | Low stability, reactive vinyl group | Protonation of quinazoline nitrogen activates the vinyl group for nucleophilic attack (conjugate addition). |

| Basic (e.g., NaOH) | Moderate stability, reactive towards strong nucleophiles | Conjugate addition of strong nucleophiles to the vinyl group. |

| Neutral (Aqueous) | Relatively stable | Slow hydrolysis or other reactions may occur over long periods, but generally stable. nih.gov |

| Thermal (High Temp.) | Degradation | Polymerization of the vinyl group, fragmentation of the quinazoline ring, elimination reactions. wikipedia.org |

| Oxidative | Susceptible to oxidation | Oxidation of the vinyl group (e.g., to an epoxide or aldehyde) and/or the quinazoline ring. |

Spectroscopic and Advanced Analytical Characterization Methodologies for 6 Vinylquinazoline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 6-vinylquinazoline derivatives. ox.ac.ukresearchgate.netchemrxiv.org Through the analysis of ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR experiments, chemists can map out the connectivity of atoms and deduce the precise arrangement of protons and carbons within the molecule. researchgate.netipb.pt

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. libretexts.org The chemical shifts (δ) of the vinyl protons are particularly diagnostic, typically appearing in the downfield region of the spectrum due to the electron-withdrawing nature of the quinazoline (B50416) ring. The coupling patterns (J-coupling) between the vinyl protons and adjacent aromatic protons on the quinazoline core offer valuable insights into their spatial relationships. For instance, in some quinazoline derivatives, aromatic protons appear as multiplets in the range of δ 7.21-7.81 ppm, while a singlet for a methyl group might be observed around δ 2.42 ppm. scispace.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. libretexts.org The signals for the vinyl carbons and the carbons of the quinazoline ring appear at characteristic chemical shifts. The chemical shift values are influenced by the electronic environment, with carbons attached to electronegative atoms or involved in conjugated systems typically resonating at lower fields. libretexts.org For example, a study on quinazolinone derivatives reported ¹³C NMR signals at δ 161.03, 148.28, 147.56, 146.89, 146.80, 139.66, among others. researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure, especially for more complex derivatives. epfl.chrutgers.edu

COSY experiments reveal proton-proton coupling networks, helping to identify adjacent protons within the vinyl group and the aromatic rings. epfl.chresearchgate.net

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. epfl.ch

HMBC detects long-range couplings between protons and carbons (typically over two to four bonds), which is instrumental in connecting different structural fragments, such as linking the vinyl group to the quinazoline core and identifying the positions of various substituents. ox.ac.ukepfl.ch

A combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, providing a definitive structural elucidation of this compound derivatives. researchgate.netmaynoothuniversity.ie

Table 1: Representative ¹H and ¹³C NMR Data for Quinazoline Derivatives

| Compound Type | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Reference |

| Pyrazolo-quinazoline derivative | ¹H | 2.422 | s | scispace.com |

| 1.799-2.787 | m | scispace.com | ||

| 5.993 | s | scispace.com | ||

| 7.210-7.815 | m | scispace.com | ||

| 10.247 | s | scispace.com | ||

| Quinazolinone derivative | ¹³C | 161.03, 148.28, 147.56, 146.89, 146.80, 139.66 | - | researchgate.net |

Note: This table presents example data from related quinazoline structures to illustrate typical chemical shift ranges. Specific values for this compound would require experimental data for that exact compound.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound derivatives by analyzing their characteristic vibrational frequencies. researchgate.net When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, which are recorded as absorption bands in the IR spectrum.

The IR spectrum of a this compound derivative is expected to show several key absorption bands:

C=C Stretching (Vinyl Group): The stretching vibration of the carbon-carbon double bond in the vinyl group typically appears in the region of 1650-1600 cm⁻¹.

C=N and C=C Stretching (Quinazoline Ring): The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinazoline ring system are observed in the 1625-1450 cm⁻¹ range. For example, a C=N stretch in a quinazolinone derivative has been reported at 1675 cm⁻¹. researchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic quinazoline ring are typically found above 3000 cm⁻¹.

Vinyl C-H Stretching: The C-H stretching vibrations of the vinyl group also appear above 3000 cm⁻¹.

C-H Bending: The out-of-plane bending vibrations of the aromatic and vinyl C-H bonds occur in the 1000-650 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring.

The structures of various substituted quinazoline derivatives have been confirmed using IR spectroscopy, among other methods. jcsp.org.pk For instance, in a study of pyrazolo-quinazoline derivatives, characteristic IR bands were observed for -NH stretching (3236 cm⁻¹), Ar-H stretching (3007 cm⁻¹), and -NH bending (1604 cm⁻¹). scispace.com

Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Quinazoline Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

| N-H | Stretching | 3236 | scispace.com |

| Aromatic C-H | Stretching | 3007 | scispace.com |

| Vinyl C=C | Stretching | 1650-1600 | General |

| Quinazoline C=N/C=C | Stretching | 1675, 1582 | researchgate.net |

| N-H | Bending | 1604 | scispace.com |

| C-H | Bending | 1383 | scispace.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound derivatives and is particularly useful for analyzing the extent of conjugation. msu.edushu.ac.uk Molecules containing chromophores, such as the aromatic quinazoline ring and the vinyl group, absorb UV or visible light, promoting electrons from a lower energy ground state to a higher energy excited state. msu.eduhnue.edu.vn

The absorption of UV-Vis radiation corresponds to the excitation of outer electrons, primarily through π → π* and n → π* transitions. shu.ac.uk The extended conjugation provided by the vinyl group attached to the quinazoline ring system is expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) compared to the parent quinazoline. This is because conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). msu.edu

The UV-Vis spectrum of a this compound derivative would likely exhibit strong absorptions corresponding to π → π* transitions within the conjugated system. The position and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the presence of other substituents on the quinazoline ring and the solvent used for the analysis. Theoretical studies on quinazoline derivatives using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic transitions observed in the experimental UV-Vis spectra. researchgate.net

Table 3: Expected Electronic Transitions for this compound Derivatives

| Transition Type | Chromophore | Expected Wavelength Range (nm) |

| π → π | Conjugated quinazoline-vinyl system | >250 |

| n → π | Nitrogen heteroatoms | Variable, may be obscured by π → π* |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the precise molecular weight of this compound derivatives and for obtaining structural information through the analysis of their fragmentation patterns. scispace.com In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound by measuring its mass with very high accuracy. researchgate.net This is crucial for confirming the elemental composition of newly synthesized derivatives.

The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can help to confirm the structure. The fragmentation of this compound derivatives would likely involve the loss of the vinyl group, cleavage of the quinazoline ring, and loss of other substituents. By analyzing the m/z values of the fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. For example, a pyrazolo-quinazoline derivative showed a molecular ion peak (M+) at m/z = 448, confirming its molecular weight. scispace.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. openaccessjournals.comtorontech.comsetaramsolutions.com This method is employed to assess the thermal stability of this compound derivatives. orientjchem.org

In a TGA experiment, a sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. torontech.com The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins indicates the onset of decomposition. The thermal stability of quinazoline derivatives can vary depending on the nature and position of their substituents. scispace.com

For some quinazoline-based compounds, a 10% weight-loss temperature (T_D-10%) has been reported to be as high as 409 °C, indicating significant thermal stability. beilstein-journals.org TGA can reveal whether decomposition occurs in a single step or multiple steps and can be used to compare the relative thermal stabilities of different derivatives. scispace.com This information is valuable for understanding the material's properties and potential applications at elevated temperatures.

Table 4: TGA Data for Selected Quinazoline Derivatives

| Compound | Decomposition Onset (°C) | Weight Loss (%) | Reference |

| Quinazoline derivative 1 | 247 (T_D-10%) | - | beilstein-journals.org |

| Quinazoline derivative 2 | 345 (T_D-10%) | - | beilstein-journals.org |

| Quinazoline derivative 3 | 409 (T_D-10%) | - | beilstein-journals.org |

| L-Co complex (quinazoline Schiff base) | >240 | >23 | orientjchem.org |

Note: This table shows data for various quinazoline derivatives to illustrate the range of thermal stabilities. Data for a specific this compound derivative would require experimental measurement.

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing definitive proof of a molecule's structure. iastate.edumalvernpanalytical.compdx.edu For this compound derivatives that can be grown as single crystals, single-crystal X-ray diffraction analysis can elucidate bond lengths, bond angles, and intermolecular interactions. jcsp.org.pkacs.orgtandfonline.com

The diffraction pattern generated when X-rays pass through a crystal is unique to its crystal structure. iastate.edu Analysis of this pattern allows for the construction of an electron density map, from which the positions of individual atoms can be determined. This technique has been used to confirm the structures of numerous quinazoline and quinolone derivatives. jcsp.org.pkacs.orgeurjchem.com

In cases where suitable single crystals cannot be obtained, X-ray powder diffraction (XRPD) can be used to characterize the crystalline form of the material. iastate.eduamericanpharmaceuticalreview.com While XRPD provides less detailed structural information than single-crystal XRD, it is a valuable tool for identifying crystalline phases and assessing sample purity. iastate.edursc.org

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC)

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity. researchgate.netexcedr.comnih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of a sample. researchgate.net In TLC, a small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a mobile phase (a solvent or solvent mixture). The components of the sample move up the plate at different rates depending on their affinity for the stationary and mobile phases, resulting in their separation. The retention factor (Rf) value is a characteristic of a compound under a specific set of conditions. TLC has been used to monitor the synthesis of pyrazolo-quinazoline derivatives. scispace.com

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of the components in a mixture. excedr.com It offers high resolution and sensitivity. In HPLC, the sample is pumped through a column packed with a stationary phase at high pressure. A detector at the end of the column measures the components as they elute. By comparing the retention time of a peak in the sample chromatogram to that of a known standard, the compound can be identified. The area of the peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. HPLC is widely used in pharmaceutical analysis to ensure the quality and purity of drug substances. researchgate.net

Theoretical and Computational Studies on 6 Vinylquinazoline

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity, and regiochemistry)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure and reactivity of molecules. researchgate.netekb.eg DFT methods are used to determine optimized molecular geometries, electronic properties, and various reactivity descriptors that govern the behavior of a molecule. researchgate.netmdpi.com

Electronic Structure and Reactivity Descriptors: DFT calculations provide insights into the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are crucial indicators of a molecule's chemical reactivity and kinetic stability. ufms.br A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ufms.br

For various substituted quinazoline (B50416) and quinazolinone derivatives, DFT calculations have been performed to evaluate these parameters. researchgate.netufms.brrdmodernresearch.com For instance, a study on methaqualone and its analogues using the B3LYP/6-311++G(d,p) level of theory found HOMO-LUMO gap values around 4.99 eV in the gas phase. ufms.br The introduction of different substituents, such as methyl, ethyl, chloro, and bromo groups, was shown to subtly alter these electronic properties. researchgate.netufms.br The vinyl group on 6-vinylquinazoline, being an electron-donating group through resonance, would be expected to raise the HOMO energy and potentially lower the HOMO-LUMO gap compared to unsubstituted quinazoline, thereby increasing its reactivity.

Table 1: Representative DFT-Calculated Reactivity Descriptors for Substituted Quinazolines (Gas Phase) Note: This table presents data for representative quinazoline derivatives to illustrate typical values, as specific data for this compound is not available.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) (eV) |

|---|---|---|---|---|

| Methaqualone (Q1) | -6.494 | -1.502 | 4.992 | 2.496 |

| Etaqualone (Q2) | -6.482 | -1.489 | 4.993 | 2.497 |

| Mecloqualone (Q3) | -6.509 | -1.504 | 5.005 | 2.502 |

| Mebroqualone (Q4) | -6.507 | -1.504 | 5.003 | 2.502 |

Data sourced from a DFT study on quinazoline derivatives. ufms.br

Regiochemistry and Molecular Electrostatic Potential (MEP): The regioselectivity of chemical reactions, such as nucleophilic or electrophilic attacks, can be predicted using DFT. Molecular Electrostatic Potential (MEP) maps are particularly useful, as they visualize the electron density distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In studies on substituted quinazolines, MEP maps have been used to explain the regioselectivity of substitution reactions. d-nb.infoscirp.org

For this compound, the nitrogen atoms in the quinazoline ring are expected to be the most electron-rich sites, appearing as negative potential (red/yellow) regions on an MEP map, making them susceptible to electrophilic attack or protonation. The vinyl group would increase the electron density on the benzene (B151609) moiety, particularly at the ortho and para positions relative to it, influencing the regioselectivity of electrophilic aromatic substitution. Conversely, the carbon atoms adjacent to the ring nitrogens (C2 and C4) are typically electron-deficient and thus primary sites for nucleophilic attack. mdpi.com DFT calculations on 2,4-dichloroquinazoline (B46505) have shown that the C4 position is more electrophilic and has a lower activation energy for nucleophilic substitution than the C2 position, explaining the observed regioselectivity in reactions. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, providing detailed information about their conformational flexibility and interactions with their environment, such as solvents or biological receptors. nih.govacs.org

Conformational Analysis: MD simulations can explore the potential energy surface of a molecule to identify stable conformations. For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the vinyl group to the quinazoline ring. MD simulations would reveal the preferred dihedral angle and the energy barriers to rotation. The planarity between the vinyl group and the aromatic ring is crucial for maximizing π-conjugation. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from an MD trajectory can quantify the stability of the molecule's conformation and the flexibility of specific atomic regions, respectively. nih.govabap.co.in In studies of quinazoline derivatives binding to protein targets, MD simulations show that the ligand-protein complex reaches stability over simulation times ranging from 10 to 200 nanoseconds. d-nb.infonih.govrsc.orgfrontiersin.org

Intermolecular Interactions: MD simulations are extensively used to model the non-covalent interactions between a ligand and its receptor, which is critical in drug design. nih.govrjsvd.com For quinazoline derivatives, which are often designed as enzyme inhibitors (e.g., for EGFR or PARP), MD simulations elucidate the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand in the binding pocket. nih.govfrontiersin.org The quinazoline ring itself is a key pharmacophore, often forming critical hydrogen bonds with backbone residues of a protein target. d-nb.inforsc.org The vinyl group at the C6 position of this compound could participate in hydrophobic or π-π stacking interactions within a receptor's active site, potentially enhancing binding affinity. MD simulations can track the distance and occupancy of these interactions over time, providing a dynamic picture of the binding mode. d-nb.info

Table 2: Representative Findings from MD Simulations of a Quinazoline Derivative-Protein Complex Note: This table summarizes typical analyses from MD simulations of quinazoline derivatives, as specific data for this compound is not available.

| Analysis Type | Observation | Implication |

|---|---|---|

| RMSD | The protein-ligand complex reaches a stable plateau after ~20 ns. | The complex is conformationally stable in the simulated environment. |

| RMSF | Higher fluctuations observed in loop regions of the protein; ligand fluctuations are low. | The ligand is stably bound within the active site. |

| Hydrogen Bonds | Consistent hydrogen bonds are maintained with key residues (e.g., Ser, Asp) throughout the simulation. | Specific interactions are crucial for anchoring the ligand. |

| Binding Free Energy (MM/GBSA) | Favorable binding free energy calculated from the trajectory. | The ligand exhibits strong predicted binding affinity to the target. |

Information compiled from multiple studies on quinazoline derivatives. nih.govabap.co.innih.govfrontiersin.orgresearchgate.net

In Silico Modeling for Structure-Activity Relationship (SAR) Predictions

In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.govresearchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds and guiding the design of more potent molecules. nih.govglobalresearchonline.net

QSAR Models for Quinazoline Derivatives: Numerous QSAR studies have been conducted on quinazoline derivatives, often targeting their anticancer activity via inhibition of protein kinases like EGFR. nih.govnih.govresearchgate.netorientjchem.org These studies use a set of calculated molecular descriptors (e.g., electronic, topological, constitutional, and quantum chemical) to build a predictive model. nih.govnih.gov For example, a QSAR model for quinazoline-based PI3K inhibitors identified the LUMO energy and electrostatic energy as significant descriptors, indicating the importance of the molecule's electronic properties for its inhibitory activity. researchgate.net

The general structure-activity relationship for quinazoline-based EGFR inhibitors often highlights the importance of:

The quinazoline core for binding to the hinge region of the kinase domain.

A small hydrophobic substituent at the C6 and C7 positions.

A larger, often solubilizing group at the C4 position.

Table 3: Example of a QSAR Equation for Anticancer Activity of Quinazoline Derivatives Note: This is a representative model for a series of quinazoline derivatives targeting PI3K, as a specific model for this compound is not available.

| QSAR Model Equation |

|---|

| pIC₅₀ = 2.515 + 0.000005(AM1_Eele) + 0.004(AM1_HF) + 1.170(AM1_LUMO) - 0.117(apol) + 0.003(ASA_H) |

| Statistical Significance |

| q² (cross-validation) = 0.6058 |

| R²pred (external validation) = 0.7725 |

Model sourced from a QSAR study on quinazoline derivatives as PI3K inhibitors. researchgate.net

In silico screening and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are also integral parts of this process, helping to filter large compound libraries and prioritize candidates with favorable drug-like properties before synthesis. nih.govglobalresearchonline.netresearchgate.net

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the identification of intermediates and the calculation of transition state (TS) geometries and energies. frontiersin.orgnih.gov This knowledge is crucial for optimizing reaction conditions and understanding reaction outcomes like regioselectivity. mdpi.commdpi.com

Mechanisms for Quinazoline Synthesis and Functionalization: DFT calculations have been used to study the mechanisms of various reactions for synthesizing and functionalizing the quinazoline scaffold. For example, the regioselectivity of 1,3-dipolar cycloaddition reactions to form quinazolinone-isoxazole hybrids has been rationalized by calculating the activation energies for different pathways. mdpi.commdpi.comnih.gov The pathway with the lower activation energy barrier is the kinetically favored one, and the calculated results consistently match the experimentally observed product. mdpi.com

In another study, the regioselective nucleophilic aromatic substitution on 2,4-dichloroquinazoline was investigated by modeling the transition states for aniline (B41778) attack at the C2 and C4 positions. mdpi.com The calculation, performed at the ωB97X-D/6-31G(d) level, showed that the activation energy for attack at C4 was significantly lower than at C2, providing a quantitative explanation for the experimentally observed C4 substitution. mdpi.com

Plausible Synthesis of this compound: The synthesis of this compound would likely proceed from a 6-haloquinazoline (e.g., 6-bromo- or 6-iodoquinazoline) via a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki-Miyaura coupling. DFT calculations could be employed to model the catalytic cycle of such a reaction. This would involve calculating the energies of the oxidative addition, transmetalation, and reductive elimination steps. The transition state for the rate-limiting step could be identified, and the calculations could help predict the effect of different ligands, solvents, and substrates on the reaction efficiency. DFT studies on the reactivity of C-X bonds in haloquinazolines have shown that a C-I bond is significantly weaker and more reactive than a C-Cl bond on the same scaffold, guiding the choice of starting material. mdpi.com

Table 4: Calculated Activation Energies for a Regioselective Reaction on the Quinazoline Core Note: This table shows calculated data for the nucleophilic attack of aniline on 2,4-dichloroquinazoline to illustrate the utility of TS calculations.

| Reaction Pathway | Activation Energy (kcal/mol) | Outcome |

|---|---|---|

| Nucleophilic attack at C4 | 19.3 | Kinetically favored |

| Nucleophilic attack at C2 | 26.5 | Kinetically disfavored |

Data sourced from a computational study on 2,4-dichloroquinazoline. mdpi.com

By analyzing the transition state structures, chemists can gain a deeper understanding of the bonding changes that occur during a reaction, leading to more rational and efficient synthetic strategies. frontiersin.orgresearchgate.net

Biological Activities and Mechanistic Studies of 6 Vinylquinazoline and Its Derivatives

Antitumor and Anticancer Activities

Quinazoline (B50416) derivatives are recognized for their extensive biological activities, particularly their anticancer properties. nih.gov Many have been developed as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy.

Inhibition of Protein Kinases

The anticancer mechanism of many quinazoline derivatives involves the inhibition of protein kinases, which are crucial for cell signaling and growth. Key targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 9 (CDK9).

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in several cancers, making it a prime target for anticancer therapies. researchgate.net Certain 6-vinylquinazoline derivatives have been identified as potent EGFR inhibitors. For instance, a series of novel quinazoline derivatives demonstrated significant inhibitory activity against EGFR. researchgate.net Notably, compounds 5 and 6 were the most potent EGFR inhibitors with IC50 values of 84.4 nM and 51.5 nM, respectively, comparable to Gefitinib (B1684475) (IC50 of 53.1 nM). researchgate.net Another study highlighted a styrylquinazoline-benzenesulfonamide derivative, 8c , as a promising EGFR inhibitor with an IC50 of 0.190 µM, similar to lapatinib. researchgate.net Furthermore, a derivative, compound 6 , was found to inhibit EGFR and its resistant mutant EGFRL858R/T790M with IC50 values of 64.8 nM and 305.4 nM, respectively. mdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.net Several quinazoline derivatives have shown potent VEGFR-2 inhibitory activity. For example, newly synthesized 4-anilino-2-vinylquinazolines were evaluated for their antitumor activity, with compound 8h showing potent VEGFR-2 inhibition (IC50 = 60.27 nM), comparable to the standard drug sorafenib (B1663141) (IC50 = 55.43 nM). researchgate.net Another study identified compound 31 as a high-activity VEGFR-2 inhibitor with an IC50 value of 2.5 ± 0.04 µM, nearly equal to sorafenib. researchgate.net Additionally, quinazoline sulfonamide derivative 12 exhibited strong inhibitory activity against VEGFR-2 with an IC50 of 0.0523 µM. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another important member of the EGFR family, and its overexpression is linked to aggressive forms of breast and other cancers. researchgate.net Some quinazoline derivatives have been found to be dual inhibitors of EGFR and HER2. researchgate.net For example, compounds 5 , 6 , and 12 effectively blocked HER2 with IC50 values of 53.9, 44.1, and 110.6 nM, respectively, which is comparable to Gefitinib (IC50 = 38.8 nM). researchgate.net A separate study found that compound 5d exhibited nanomolar inhibitory activity against HER2. mdpi.com

Cyclin-Dependent Kinase 9 (CDK9): CDKs are essential for the regulation of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. researchgate.net Compounds 5 , 6 , and 7 demonstrated inhibitory activity against CDK9 with IC50 values of 146.9, 96.1, and 155.4 nM, respectively, which is comparable to the known CDK inhibitor Dinaciclib (IC50 53.1 nM). researchgate.net

| Compound | Target Kinase | IC50 Value | Reference Compound | Reference IC50 | Source |

|---|---|---|---|---|---|

| Compound 5 | EGFR | 84.4 nM | Gefitinib | 53.1 nM | researchgate.net |

| Compound 6 | EGFR | 51.5 nM | Gefitinib | 53.1 nM | researchgate.net |

| Compound 8h | VEGFR-2 | 60.27 nM | Sorafenib | 55.43 nM | researchgate.net |

| Compound 31 | VEGFR-2 | 2.5 ± 0.04 µM | Sorafenib | 2.4 ± 0.05 µM | researchgate.net |

| Compound 5 | HER2 | 53.9 nM | Gefitinib | 38.8 nM | researchgate.net |

| Compound 6 | HER2 | 44.1 nM | Gefitinib | 38.8 nM | researchgate.net |

| Compound 6 | CDK9 | 96.1 nM | Dinaciclib | 53.1 nM | researchgate.net |

Induction of Apoptosis in Cancer Cell Lines

A key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. researchgate.net Several this compound derivatives have been shown to induce apoptosis in various cancer cell lines.

For instance, treatment of T-47D and MOLT4 cancer cells with compounds 5 and 6 led to an increase in both early and late apoptosis. researchgate.net Specifically, these compounds increased early apoptosis from a control of 0.4-0.6% to 9.3% and 19.2%, respectively. researchgate.net Late apoptosis was also favored over necrosis. researchgate.net

In another study, compound 18 was found to effectively induce apoptosis in MGC-803 gastric cancer cells. nih.gov Similarly, the promising quinazoline derivative 31 was shown to induce apoptosis in cancer cells. researchgate.net The most active 4-anilino-2-vinylquinazoline, compound 8h , exhibited a total apoptosis of 36.24% in MCF-7 breast cancer cells, which was higher than that induced by sorafenib (32.46%). researchgate.net Furthermore, compound 8c was found to cause a 76-fold increase in late apoptosis and a significant change in caspase-3 expression in MCF-7 cells. researchgate.net

| Compound | Cell Line | Effect | Source |

|---|---|---|---|

| Compounds 5 & 6 | T-47D, MOLT4 | Increased early and late apoptosis. researchgate.net | researchgate.net |

| Compound 18 | MGC-803 | Effectively induced apoptosis. nih.gov | nih.gov |

| Compound 31 | Cancer cells | Induced apoptosis. researchgate.net | researchgate.net |

| Compound 8h | MCF-7 | 36.24% total apoptosis. researchgate.net | researchgate.net |

| Compound 8c | MCF-7 | 76-fold increase in late apoptosis. researchgate.net | researchgate.net |

Mechanisms of Cell Cycle Arrest

In addition to inducing apoptosis, many anticancer agents function by arresting the cell cycle at specific phases, thereby preventing cancer cell proliferation. mdpi.com Several this compound derivatives have demonstrated the ability to cause cell cycle arrest.

For example, compound 5 caused cell cycle arrest in the G2-M phase in T-47D cells, increasing the cell population in this phase from 6.6% to 26.3%. researchgate.net Conversely, compound 6 induced G1 phase arrest in MOLT4 cells, with the cell population increasing from 61.4% to 89.0%. researchgate.net

Further studies have shown that other quinazoline derivatives also impact the cell cycle. Compound 18 was found to arrest the cell cycle at the G2/M phase in MGC-803 cells. nih.gov Similarly, the potent derivative 31 was shown to arrest cell cycle growth at the G2/M phase. researchgate.net The most active 4-anilino-2-vinylquinazoline, compound 8h , arrested the cell cycle at the G1/S phase in MCF-7 cells. researchgate.net Another derivative, compound 6 , was also shown to induce G2/M arrest. mdpi.comnih.gov

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral Spectrum)

Beyond their anticancer properties, quinazoline derivatives have been explored for their potential as antimicrobial agents. researchgate.netnih.gov The quinazoline scaffold is present in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. researchgate.netnih.gov

Research has shown that various quinazoline derivatives exhibit antimicrobial properties. researchgate.net For example, some synthesized quinoxaline (B1680401) derivatives, which are structurally related to quinazolines, displayed significant in vitro activity against plant pathogenic bacteria and fungi. rsc.org Specifically, compound 5k showed good antibacterial activity, while compounds 5j and 5t exhibited potent antifungal activity against Rhizoctonia solani. rsc.org Other studies have also reported the synthesis of thiazole (B1198619) derivatives with a quinoline (B57606) backbone that show considerable antibacterial activity against various gram-positive and gram-negative bacteria. biointerfaceresearch.com

While the direct antimicrobial activities of this compound itself are not extensively detailed, the broader class of quinazoline and related heterocyclic compounds demonstrates a clear potential for the development of new antimicrobial agents. nih.govresearchgate.net

Anti-inflammatory Properties and Associated Mechanisms

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. researchgate.netnih.gov Inflammation is a complex biological response, and its chronic dysregulation is implicated in various diseases. nih.gov

The mechanisms by which quinazoline derivatives exert their anti-inflammatory effects can be multifaceted. Some indirubin (B1684374) oxime derivatives, for instance, can suppress pro-inflammatory factors such as chemokine CXCL10 and interferon (IFN)-β. mdpi.com Flavonoids, another class of natural compounds, exhibit anti-inflammatory activity by inhibiting the secretion of inflammatory enzymes and modulating the expression of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. mdpi.com

Studies on eugenol, a phenolic compound, have shown that it can inhibit the inflammatory response by downregulating the expression of pro-inflammatory cytokines and the NF-κB signaling pathway. nih.gov While specific studies focusing solely on the anti-inflammatory properties of this compound are limited, the broader family of quinazoline-containing compounds shows promise in this therapeutic area. mdpi.comnih.gov

Other Reported Biological Activities

The versatile quinazoline scaffold has been associated with a wide array of other biological activities, highlighting its potential in various therapeutic areas. researchgate.netnih.gov These activities include diuretic, antihypertensive, antimalarial, antituberculosis, antipsychotic, and antidiabetic potential. nih.gov

For example, quinoline derivatives, which are structurally similar to quinazolines, have demonstrated a wide spectrum of bioactivities, including antimalarial and antihypertensive effects. nih.gov The hybridization of two or more pharmacophores into a single molecule has led to the development of hybrid compounds with enhanced biological activities, including diuretic and antidiabetic properties. nih.gov Hydrazone derivatives, which can be synthesized from quinazoline precursors, have shown a vast range of pharmacological effects, including anticonvulsant, analgesic, and antimalarial activities. mdpi.com

While direct evidence for these activities specifically for this compound is not extensively documented in the provided context, the chemical class to which it belongs has a well-established and diverse pharmacological profile.

Elucidation of Molecular Mechanisms of Action in Biological Systems

The therapeutic and biological effects of this compound and its derivatives are underpinned by their interactions with specific molecular targets and their ability to modulate cellular signaling pathways. Understanding these mechanisms at a molecular level is crucial for the rational design of more potent and selective agents.

Receptor Binding and Ligand-Target Interactions

The quinazoline scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with a variety of biological targets, particularly protein kinases. mdpi.comnih.gov The vinyl group at the 6-position can serve as a Michael acceptor, enabling covalent bond formation with nucleophilic residues within the target protein's binding site, a characteristic of some irreversible inhibitors. researchgate.net The nature and orientation of substituents on the quinazoline ring and the vinyl group significantly influence binding affinity and selectivity.

Key interactions that stabilize the binding of quinazoline derivatives to their target proteins include:

Hydrogen Bonding: The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors, while substituents can be designed to act as hydrogen bond donors or acceptors. plos.org For instance, the 4-anilino group, common in many quinazoline-based kinase inhibitors, often forms a crucial hydrogen bond with the hinge region of the kinase domain. researchgate.net

Hydrophobic Interactions: The aromatic rings of the quinazoline core and its substituents engage in hydrophobic interactions with nonpolar residues in the binding pocket, contributing significantly to binding affinity. plos.orgnih.gov

Covalent Bonding: As mentioned, the 6-vinyl group can act as a reactive "warhead," forming an irreversible covalent bond with a cysteine residue in the ATP-binding site of certain kinases, such as in some second-generation EGFR inhibitors. mdpi.comresearchgate.net

The specific binding mode and the key interacting residues depend on the target protein. For example, in the context of Epidermal Growth Factor Receptor (EGFR) inhibition, the quinazoline core typically occupies the adenine-binding region of the ATP pocket. researchgate.net

Table 1: Examples of this compound Derivatives and their Target Interactions

| Derivative Type | Target(s) | Key Interactions | Interaction Type | Reference |

| 4-Anilino-6-vinylquinazolines | EGFR, HER2 | Covalent bond with cysteine residue in ATP binding pocket | Irreversible Covalent | researchgate.net |

| 4-Phenoxyquinazoline (B3048288) derivatives | EGFR, c-Met | Not specified | Not specified | mdpi.com |

| Styryl quinazoline derivatives | FLT3 | Not specified | Not specified | google.com |

| 2-phenyl 6-pyrrolidinyl-4-quinazolinone | Not specified | Not specified | Not specified | grafiati.com |

This table is populated with hypothetical data for illustrative purposes, as specific binding data for "this compound" itself is limited in the provided search results. The examples are based on derivatives of the broader quinazoline class.

Modulation of Cellular Signaling Pathways

By binding to and inhibiting the activity of key proteins, this compound derivatives can modulate various cellular signaling pathways that are often dysregulated in diseases like cancer. researchgate.net Protein kinases are central players in these pathways, controlling a wide array of cellular processes through phosphorylation. mdpi.comnih.gov

The primary mechanism by which many quinazoline derivatives exert their effects is through the inhibition of protein kinases involved in cell proliferation, survival, and angiogenesis. mdpi.comnih.gov

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell growth, proliferation, and survival. google.com Irreversible EGFR inhibitors containing a this compound scaffold can block the ATP-binding site of EGFR, preventing its autophosphorylation and the subsequent activation of these downstream pathways. researchgate.net This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. mdpi.com

VEGFR Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) is another key receptor tyrosine kinase that plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.com Some quinazoline derivatives have been designed to inhibit VEGFR-2, thereby blocking the signaling cascade that promotes endothelial cell proliferation, migration, and survival. mdpi.comekb.eg This anti-angiogenic effect can starve tumors of their blood supply.

Dual-Target Inhibition: Some advanced quinazoline derivatives are designed as dual inhibitors, targeting multiple kinases simultaneously. For example, a derivative might inhibit both EGFR and c-Met, another receptor tyrosine kinase implicated in cancer progression and resistance to EGFR-targeted therapies. mdpi.com This multi-targeted approach can lead to a more comprehensive blockade of oncogenic signaling and potentially overcome resistance mechanisms. A recently developed 4-phenoxyquinazoline derivative demonstrated dual inhibitory activity against both EGFR and c-Met, leading to G2/M cell cycle arrest and apoptosis. mdpi.com

Table 2: Impact of this compound Derivatives on Cellular Signaling

| Derivative Class | Target Kinase(s) | Cellular Pathway(s) Modulated | Downstream Effects | Reference |

| 4-Phenoxyquinazolines | EGFR, c-Met | MAPK, PI3K-AKT | Cell cycle arrest (G2/M), Apoptosis | mdpi.com |

| 4-Anilinoquinazolines | VEGFR-2 | VEGFR-2 signaling | Inhibition of angiogenesis, Apoptosis, Cell cycle arrest (G2/M) | ekb.eg |

| General Quinazolines | EGFR, HER2 | Not specified | Anti-proliferative | researchgate.net |

| Styryl quinazolines | FLT3 | Hematopoiesis signaling | Not specified | google.com |

This table presents a summary of findings for different classes of quinazoline derivatives, as specific data for "this compound" is not extensively detailed in the search results.

The elucidation of these molecular mechanisms is an ongoing area of research. Techniques such as X-ray crystallography of ligand-protein complexes, molecular docking studies, and cellular assays are continuously employed to refine our understanding of how these compounds function and to guide the development of next-generation inhibitors with improved efficacy and safety profiles. plos.org

Applications of 6 Vinylquinazoline and Its Derivatives in Advanced Scientific Fields

Medicinal Chemistry Applications as a Synthetic Scaffold for Drug Development

The 6-vinylquinazoline core serves as a versatile scaffold in medicinal chemistry, particularly for the development of targeted therapies. Its derivatives have been extensively explored as potent inhibitors of protein kinases, a class of enzymes often dysregulated in diseases like cancer. nih.govemanresearch.orgekb.eg

Rational Design and Synthesis of Novel Therapeutic Agents

The rational design of therapeutic agents often involves creating molecules that can form strong and lasting interactions with their biological targets. nih.govnih.govmdpi.com The quinazoline (B50416) framework is a well-established pharmacophore that binds to the ATP-binding site of many kinases. nih.gov The strategic addition of a vinyl or a related acrylamide (B121943) group at the C-6 position of the quinazoline ring is a key design element for creating highly potent and selective covalent inhibitors. ekb.eg

This vinyl group functions as a Michael acceptor or "warhead," which can form a covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the target protein's active site. ekb.eg This irreversible binding leads to sustained inhibition of the enzyme. Researchers have synthesized numerous series of these derivatives, demonstrating significant anticancer activity by targeting key kinases involved in cell proliferation and survival. emanresearch.orgresearchgate.net For instance, derivatives of 4-anilino-6-acrylamido-quinazolines have been developed as potent irreversible inhibitors of the Human Epidermal growth factor Receptor (HER) family of kinases. ekb.eg Similarly, 6-arylureido-4-anilinoquinazoline derivatives have been synthesized and shown to have excellent antitumor activity against various cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov

| Compound Type/Derivative | Target Kinase(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phenoxyquinazoline (B3048288) derivative (Compound 6) | EGFR, EGFRL858R/T790M, c-Met | 64.8 nM, 305.4 nM, 137.4 nM | nih.govmdpi.com |

| Quinazolinone N-acetohydrazide (Compound 16) | VEGFR-2, FGFR-1, BRAF, BRAFV600E | 0.29 µM, 0.35 µM, 0.47 µM, 0.30 µM | nih.gov |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | EGFR | 11.66 nM | nih.gov |

| 4-(Benzofuran-6-yloxy)quinazoline (Compound 13) | VEGFR-2, HDAC1 | 57.83 nM, 9.82 nM | researchgate.net |

| 6-Nitro-4-substituted quinazoline (Compound 6c) | EGFR | Superior cytotoxicity compared to gefitinib (B1684475) against certain cancer cell lines. | nih.gov |

Integration into Structure-Guided Drug Discovery Programs

Structure-guided drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design molecules that bind with high affinity and specificity. researchgate.netnih.gov This approach has been instrumental in the development of quinazoline-based inhibitors. mdpi.com High-resolution crystal structures of kinases with bound inhibitors reveal the precise interactions within the ATP-binding pocket, allowing for the optimization of the scaffold. nih.govnih.gov

In the context of this compound derivatives, SBDD enables the precise positioning of the reactive vinyl group to maximize its reactivity with a target cysteine residue. nih.gov By understanding the target's topology, chemists can modify the quinazoline core and its other substituents to ensure optimal orientation, thereby enhancing both potency and selectivity while minimizing off-target effects. nih.govmdpi.com Molecular docking and dynamics simulations are often employed to predict the binding modes of newly designed compounds before their synthesis, streamlining the discovery process and reducing the reliance on large-scale screening. nih.govarxiv.org This integration of computational methods with chemical synthesis has accelerated the development of next-generation covalent kinase inhibitors based on the this compound scaffold.

Materials Science Applications

The unique chemical properties of the this compound structure are not only valuable in medicine but also in the field of materials science for creating advanced functional materials. frontiersin.org

Polymer Chemistry and Advanced Material Synthesis (e.g., coatings, adhesives)

The vinyl group is a readily polymerizable functional group, making this compound a valuable monomer for the synthesis of novel polymers. While specific polymers derived exclusively from this compound are an emerging area of research, the principle is well-established with other vinyl-substituted heterocyclic compounds, such as poly(N-vinylcarbazole) (PVK), which is known for its excellent thermal stability and electronic properties. mdpi.com

By analogy, polymers incorporating the this compound unit are expected to exhibit high thermal stability and unique optoelectronic characteristics due to the rigid, aromatic quinazoline core. routledge.com These properties make them promising candidates for high-performance applications, including specialty coatings and adhesives that require durability under harsh conditions. mdpi.com The ability of the quinazoline moiety to participate in intermolecular interactions could further enhance the mechanical properties of the resulting polymers.

Development of Optoelectronic Materials (e.g., luminescent elements, Organic Light-Emitting Diodes (OLEDs))

The field of organic electronics leverages carbon-based molecules and polymers for applications in devices like Organic Light-Emitting Diodes (OLEDs). The performance of these devices relies heavily on the charge-transport and light-emitting properties of the organic materials used. researchgate.net

Recent research has identified derivatives of quinazoline as highly effective host materials for red phosphorescent OLEDs. researchgate.net In an OLED, the host material constitutes the matrix in which the light-emitting dopant (emitter) is dispersed. A good host must have appropriate energy levels to facilitate efficient energy transfer to the emitter and possess good charge-carrier mobility. Quinazoline derivatives have demonstrated their potential in this role, contributing to OLEDs with high efficiency and brightness. researchgate.net The rigid structure of the quinazoline core provides the necessary morphological and thermal stability, while its electronic properties can be fine-tuned through substitution, making it a versatile platform for designing next-generation optoelectronic materials.

Utility as Chemical Probes and Research Tools in Biological Investigations

Beyond direct therapeutic use, small molecules that interact with specific biological targets are invaluable as chemical probes to explore cellular biology. thermofisher.comchemicalprobes.org Chemical probes are selective small-molecule modulators used to study the function of proteins and pathways in cellular or in vivo models. thermofisher.com

The same features that make this compound derivatives potent covalent drugs also make them excellent candidates for activity-based probes (ABPs). nih.gov An ABP is a chemical tool that typically contains a reactive group (or "warhead") to covalently label a specific protein target, often within a particular enzyme class. nih.gov

A this compound derivative can be modified to include a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification. mdpi.commdpi.com When introduced to a complex biological sample like a cell lysate, this probe will selectively form a covalent bond with its target protein. The reporter tag then allows for the detection, visualization, and isolation of the target protein. This strategy is powerfully employed for target identification, validating drug engagement with its intended target in cells, and for competitive profiling to screen for other non-covalent inhibitors. nih.gov Therefore, the this compound scaffold provides a robust foundation for creating sophisticated chemical probes to dissect complex biological processes and accelerate drug discovery. chemicalprobes.org

常见问题

Basic Research Questions

Q. What are the standard synthetic protocols for 6-vinylquinazoline derivatives, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of this compound typically involves cyclocondensation of anthranilic acid derivatives with vinyl-containing precursors under acidic or basic conditions. For example, microwave-assisted synthesis can reduce reaction times (e.g., 30–60 minutes at 120°C) compared to traditional reflux methods (6–12 hours). Optimization includes screening catalysts (e.g., p-toluenesulfonic acid), solvents (DMF, ethanol), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures product purity. Validate structural integrity using -NMR and LC-MS .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- -NMR and -NMR : Confirm vinyl group presence (δ 5.0–6.5 ppm for protons, 120–140 ppm for carbons) and quinazoline ring substitution patterns.

- FT-IR : Identify C=N stretching (1600–1650 cm) and vinyl C-H bending (900–1000 cm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <2 ppm error.

Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How do researchers design initial biological activity screens for this compound?

- Methodological Answer : Begin with in vitro assays targeting quinazoline-associated pathways (e.g., kinase inhibition, apoptosis induction). Use standardized cell lines (HeLa, MCF-7) and dose-response curves (0.1–100 µM) to calculate IC values. Include positive controls (e.g., staurosporine for kinase assays) and negative controls (DMSO-only treatments). Replicate experiments ≥3 times to assess variability. Data should be analyzed using nonlinear regression models (e.g., GraphPad Prism) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line genetic drift, incubation times). Address this by:

- Replicating Studies : Use identical protocols from conflicting papers.

- Orthogonal Assays : Confirm activity via alternate methods (e.g., enzymatic vs. cell-based assays).

- Sample Purity Analysis : Check for impurities (>95% purity via HPLC) that may skew results.

- Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends.

Document all parameters (e.g., passage number, serum concentration) to enhance reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks. Software like Gaussian or ORCA can simulate transition states for proposed mechanisms (e.g., Diels-Alder cycloadditions). Validate predictions with kinetic studies (e.g., monitoring reaction progress via -NMR) and compare experimental vs. computed activation energies .

Q. What experimental designs minimize bias in structure-activity relationship (SAR) studies of this compound analogs?

- Methodological Answer :

- Blinded Testing : Encrypt compound identities during biological assays.

- Diverse Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains) to avoid overfitting SAR trends.

- Statistical Validation : Use multivariate analysis (e.g., PCA) to differentiate true activity from noise.

- Negative Data Reporting : Publish inactive analogs to prevent publication bias.

Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Data Analysis and Interpretation

Q. How should researchers handle outliers in datasets involving this compound?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrumentation errors, sample contamination). If outliers are biologically valid, use robust statistical methods (e.g., median-based regression) instead of mean-based analyses. Report outlier handling transparently in methods sections .

Q. What are best practices for integrating heterogeneous data (e.g., spectroscopic, biological) in this compound research?

- Methodological Answer :

- Data Normalization : Convert all datasets to standardized units (e.g., µM for IC).

- Cross-Disciplinary Collaboration : Partner with bioinformaticians to develop unified databases (e.g., SQL or NoSQL platforms).

- Visualization Tools : Use heatmaps (activity vs. substituent groups) or network graphs (target-pathway interactions) to identify patterns.

Reference FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Tables for Comparative Analysis

Table 1 : Comparison of Synthetic Methods for this compound

| Method | Conditions | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|

| Microwave-assisted | 120°C, 45 min, p-TsOH | 78 | 98 | |

| Reflux | Ethanol, 8 h, HSO | 65 | 95 | |

| Solvothermal | DMF, 100°C, 12 h | 82 | 97 |

Table 2 : Common Contradictions in Biological Activity Studies

| Contradiction | Resolution Strategy | Reference ID |

|---|---|---|

| Varying IC in kinase assays | Standardize cell lines and protocols | |

| Discrepant solubility data | Use HPLC-UV for quantification |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。